molecular formula C12H14N2O3S B288301 4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether

4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether

Cat. No. B288301
M. Wt: 266.32 g/mol
InChI Key: XISQMRRKWJIKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether, also known as PFI-2, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in epigenetic studies. PFI-2 is a selective inhibitor of the histone lysine methyltransferase SETD7, which is responsible for the methylation of lysine 4 on histone H3. This methylation is a crucial step in the regulation of gene expression and has been linked to various diseases, including cancer.

Mechanism of Action

4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether is a selective inhibitor of SETD7, which is responsible for the methylation of lysine 4 on histone H3. By inhibiting SETD7, 4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether prevents the methylation of H3K4 and disrupts the regulation of gene expression. This leads to changes in cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether treatment can inhibit the growth of cancer cells and reduce the invasiveness of cancer cells. 4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether has also been shown to reduce the expression of pro-inflammatory cytokines in macrophages, suggesting a potential role in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether in lab experiments is its specificity for SETD7, which allows for the selective inhibition of H3K4 methylation. This makes it a useful tool for investigating the role of SETD7 in epigenetic regulation. However, one limitation of 4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether is its relatively low potency, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for the use of 4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether in scientific research. One potential application is in the development of therapeutics for cancer and other diseases that involve dysregulation of histone methylation. Another direction is the investigation of the role of SETD7 in stem cell differentiation and development. Additionally, 4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether could be used in combination with other epigenetic inhibitors to investigate the synergistic effects of multiple inhibitors on gene expression.

Synthesis Methods

The synthesis of 4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether involves a series of chemical reactions, starting with the reaction of 4-bromo-2,3-dimethylphenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 1H-imidazole-1-sulfonyl chloride to form the intermediate compound, which is then reacted with methyl iodide to give the final product, 4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether.

Scientific Research Applications

4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether has been used in various studies to investigate the role of SETD7 in epigenetic regulation. One study showed that 4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether treatment resulted in decreased levels of H3K4me1 and H3K4me2 marks, which are associated with enhancer and promoter regions of genes. This suggests that SETD7 plays a crucial role in the regulation of gene expression through histone methylation. Other studies have shown that 4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether treatment can inhibit the growth of cancer cells and reduce the invasiveness of cancer cells.

properties

Product Name

4-(1H-imidazol-1-ylsulfonyl)-2,3-dimethylphenyl methyl ether

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonylimidazole

InChI

InChI=1S/C12H14N2O3S/c1-9-10(2)12(5-4-11(9)17-3)18(15,16)14-7-6-13-8-14/h4-8H,1-3H3

InChI Key

XISQMRRKWJIKOE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2)OC

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2)OC

Origin of Product

United States

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